molecular formula C11H12O4 B185055 Benzoic acid, 2-(1-oxopropoxy)-, methyl ester CAS No. 40523-60-2

Benzoic acid, 2-(1-oxopropoxy)-, methyl ester

Cat. No. B185055
CAS RN: 40523-60-2
M. Wt: 208.21 g/mol
InChI Key: PYBKJYXFTAFKIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-(1-oxopropoxy)-, methyl ester, also known as methyl 2-(propionyloxy)benzoate, is a chemical compound that is commonly used in scientific research. This compound is synthesized using a variety of methods and has been found to have numerous applications in the field of biochemistry and physiology. In

Mechanism Of Action

The mechanism of action of Benzoic acid, 2-(1-oxopropoxy)-, methyl ester 2-(propionyloxy)benzoate involves the hydrolysis of the ester bond by esterases. Specifically, the propionyloxy group is cleaved from the benzoate moiety, resulting in the formation of propionic acid and Benzoic acid, 2-(1-oxopropoxy)-, methyl ester benzoate. This reaction is catalyzed by esterases, which are enzymes that are found in a variety of organisms including bacteria, plants, and animals.

Biochemical And Physiological Effects

Methyl 2-(propionyloxy)benzoate has been found to have a variety of biochemical and physiological effects. One of the most notable effects is its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been linked to improved cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzoic acid, 2-(1-oxopropoxy)-, methyl ester 2-(propionyloxy)benzoate in lab experiments is its stability. This compound is relatively stable under a variety of conditions, which makes it an ideal substrate for enzyme kinetics studies. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are numerous future directions for research involving Benzoic acid, 2-(1-oxopropoxy)-, methyl ester 2-(propionyloxy)benzoate. One area of research that shows promise is the development of new drugs that target esterases. By studying the kinetics of these enzymes and the mechanism of action of compounds such as Benzoic acid, 2-(1-oxopropoxy)-, methyl ester 2-(propionyloxy)benzoate, researchers can identify new drug targets and develop more effective treatments for a variety of diseases. Additionally, there is potential for this compound to be used in the development of new biosensors and other analytical tools for use in research and diagnostics.

Synthesis Methods

Methyl 2-(propionyloxy)benzoate can be synthesized using a variety of methods. One common method involves the reaction of benzoic acid with propionic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of Benzoic acid, 2-(1-oxopropoxy)-, methyl ester benzoate with propionic anhydride in the presence of a catalyst such as boron trifluoride. Both methods result in the formation of Benzoic acid, 2-(1-oxopropoxy)-, methyl ester 2-(propionyloxy)benzoate, which can be purified using various techniques such as column chromatography.

Scientific Research Applications

Methyl 2-(propionyloxy)benzoate has been found to have numerous applications in scientific research. One area of research where this compound is commonly used is in the study of enzyme kinetics. Specifically, this compound is used as a substrate for esterases, which are enzymes that catalyze the hydrolysis of esters. By studying the kinetics of these enzymes, researchers can gain insights into the mechanism of action of these enzymes and develop new drugs that target them.

properties

CAS RN

40523-60-2

Product Name

Benzoic acid, 2-(1-oxopropoxy)-, methyl ester

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-propanoyloxybenzoate

InChI

InChI=1S/C11H12O4/c1-3-10(12)15-9-7-5-4-6-8(9)11(13)14-2/h4-7H,3H2,1-2H3

InChI Key

PYBKJYXFTAFKIO-UHFFFAOYSA-N

SMILES

CCC(=O)OC1=CC=CC=C1C(=O)OC

Canonical SMILES

CCC(=O)OC1=CC=CC=C1C(=O)OC

Origin of Product

United States

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